

2-(4-Methylphenyl)-2-oxoethyl thiocyanate CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Cat. No.: B1586648

[Get Quote](#)

An In-depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

This guide provides a comprehensive technical overview of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**, a versatile α -thiocyanato ketone. It is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis, reactivity, and potential applications of this class of compounds. This document delves into the core chemical principles, practical methodologies, and safety considerations associated with this molecule, grounding all technical claims in authoritative references.

Introduction and Core Compound Profile

2-(4-Methylphenyl)-2-oxoethyl thiocyanate (CAS No. 6097-27-4) is an organic compound featuring a ketone and a thiocyanate functional group on adjacent carbon atoms.^[1] This α -thiocyanato ketone structure makes it a valuable intermediate in organic synthesis, particularly for the construction of sulfur and nitrogen-containing heterocyclic systems. Organic thiocyanates are recognized as important synthetic building blocks for creating a variety of sulfur-containing functional groups and molecular scaffolds.^{[2][3][4]} Their utility extends into medicinal chemistry, where the thiocyanate moiety can be a key pharmacophore or a precursor to biologically active molecules.^[5]

The presence of the electrophilic carbonyl carbon, the adjacent methylene group bearing the thiocyanate leaving group, and the ambident nature of the thiocyanate ion itself, all contribute

to the compound's rich and diverse reactivity profile. Understanding these properties is crucial for leveraging this molecule to its full potential in synthetic and drug discovery programs.

Physicochemical and Spectroscopic Data

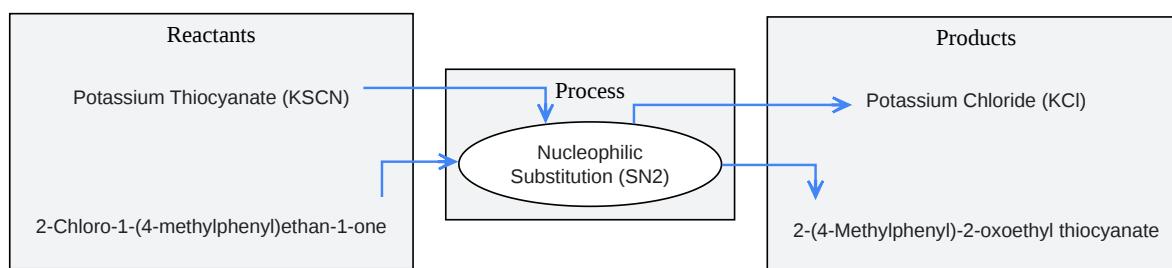
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**

Property	Value	Source
CAS Number	6097-27-4	[1]
Molecular Formula	C ₁₀ H ₉ NOS	[1]
Molecular Weight	191.25 g/mol	[1]
IUPAC Name	2-oxo-2-(p-tolyl)ethyl thiocyanate	N/A
Appearance	(Typically a solid at room temp.)	Inferred from similar compounds
Solubility	Soluble in common organic solvents like acetone, acetonitrile, ethyl acetate, and DMSO.	Inferred from synthesis literature

Spectroscopic Signature:

- ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (δ 7.0-8.0 ppm). The methyl group protons would be a singlet around δ 2.4 ppm. The key methylene protons (CH₂) adjacent to the carbonyl and thiocyanate groups would appear as a distinct singlet, typically in the range of δ 4.5-5.5 ppm.
- ¹³C NMR: The carbonyl carbon (C=O) would be highly deshielded, appearing around δ 190-200 ppm. The thiocyanate carbon (S-C≡N) would be found around δ 110-115 ppm. Aromatic and methyl carbons would appear in their characteristic regions.


- IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be observed around 1680-1700 cm^{-1} . A sharp, medium-intensity band corresponding to the thiocyanate (C≡N) triple bond stretch would be present around 2150-2160 cm^{-1} .
- Mass Spectrometry (EI-MS): The molecular ion peak $[\text{M}]^+$ would be observed at $m/z = 191$. Key fragmentation patterns would include the loss of the thiocyanate radical ($\bullet\text{SCN}$) and the formation of the 4-methylphenacylium cation ($m/z = 133$).

Synthesis and Experimental Protocols

The most direct and common method for synthesizing α -thiocyanato ketones is through the nucleophilic substitution of an α -halo ketone with a thiocyanate salt. Other modern methods involving oxidative reactions of alkenes or alkynes have also been developed.[2]

Primary Synthesis Route: Nucleophilic Substitution

This method relies on the reaction of 2-chloro-1-(4-methylphenyl)ethan-1-one with a source of thiocyanate ions, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). [6] The α -halo ketone is an excellent electrophile, and the thiocyanate ion acts as the nucleophile.

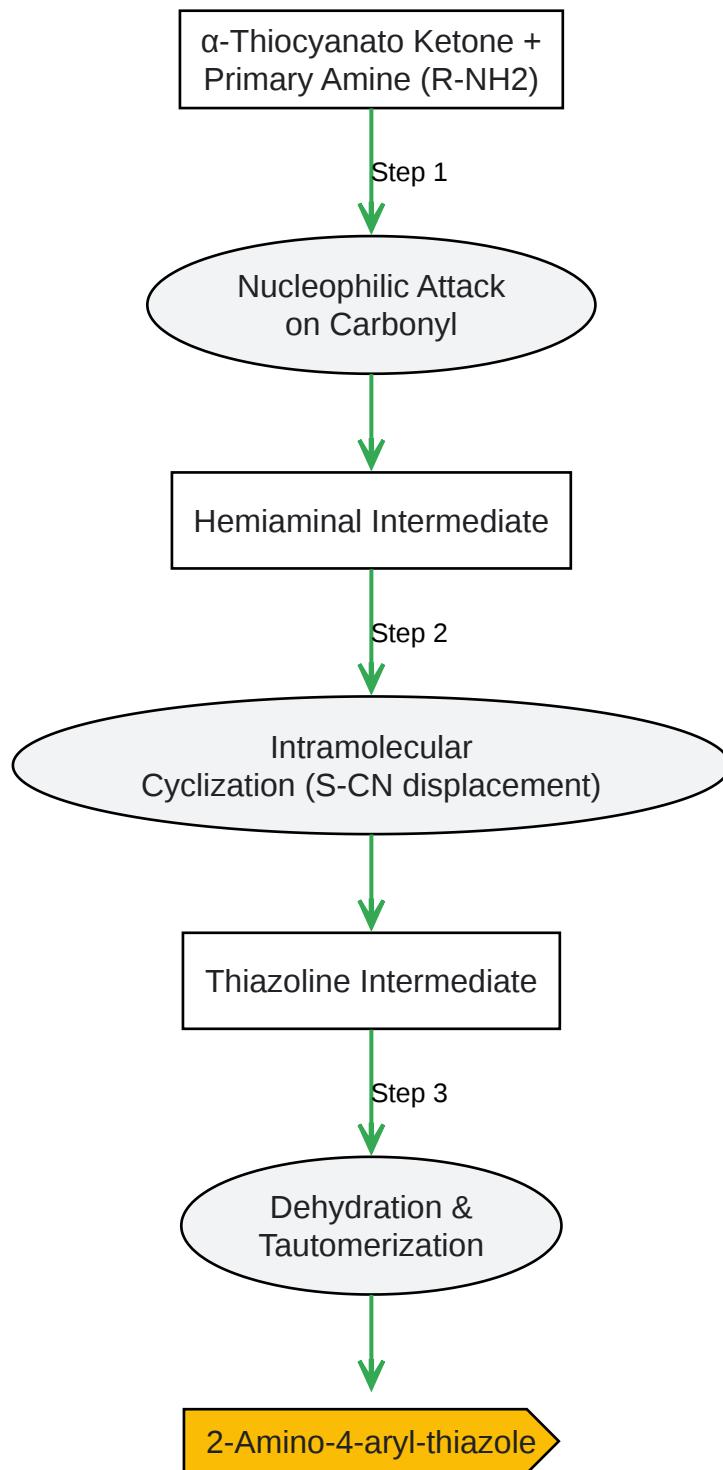
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound via nucleophilic substitution.

Detailed Experimental Protocol:

- Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-1-(4-methylphenyl)ethan-1-one (1.0 eq) and a suitable solvent such as ethanol or acetone (approx. 0.2 M concentration).
- Reagent Addition: Add potassium thiocyanate (KSCN) (1.1-1.5 eq) to the solution. The slight excess ensures the complete consumption of the starting halide.
- Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
- Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (KCl) has formed, remove it by filtration.
- Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Concentrate the dried organic phase in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**.

Chemical Reactivity and Mechanistic Pathways


The reactivity of α -thiocyanato ketones is dominated by the interplay between the carbonyl group and the thiocyanate moiety. They are key precursors for various heterocyclic compounds.

Synthesis of Thiazole Derivatives

A cornerstone reaction of α -thiocyanato ketones is their condensation with primary amines to form 2-aminothiazoles or with secondary amines to form related thiazole structures.^[7] This transformation, known as the Hantzsch thiazole synthesis variant, is a powerful tool in medicinal chemistry.

The mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by an intramolecular cyclization where the nitrogen attacks the methylene carbon,

displacing the thiocyanate ion. Tautomerization then leads to the stable aromatic thiazole ring.

[Click to download full resolution via product page](#)

Caption: Mechanistic pathway for the formation of 2-aminothiazoles.

Isomerization to Isothiocyanate

Organic thiocyanates ($R-S-C\equiv N$) can, under certain conditions (e.g., heat or catalysis), isomerize to the more thermodynamically stable isothiocyanates ($R-N=C=S$).^[6] While this is particularly rapid for certain substrates like allylic thiocyanates, the potential for this rearrangement should be considered, especially during prolonged heating.^[6]

Applications in Drug Discovery and Development

The primary value of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** in drug discovery lies in its role as a versatile synthetic intermediate.

- **Scaffold for Bioactive Molecules:** As detailed above, it provides efficient access to the thiazole ring, a privileged scaffold found in numerous FDA-approved drugs, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.
- **Potential as a Covalent Inhibitor:** The thiocyanate group can act as a "warhead" in targeted covalent inhibitors. Under physiological conditions, it can be attacked by nucleophilic residues (like cysteine) on a protein target, forming a stable covalent bond.
- **Source of Thiocyanate Ion (SCN^-):** The thiocyanate ion itself has a complex biological role. It is a key component of the innate immune system, where it is oxidized by lactoperoxidase to produce the antimicrobial agent hypothiocyanite ($OSCN^-$).^[8] Compounds that can deliver SCN^- could have applications in modulating this pathway. However, it's also important to note that chronic exposure to high levels of thiocyanate can have toxic effects.^[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous thiocyanates and α -halo ketones should be used to inform handling procedures.

Table 2: Hazard and Precautionary Data

Category	Guideline	Reference
Toxicity	Harmful if swallowed, inhaled, or in contact with skin. Chronic exposure may lead to various symptoms including skin rashes and weakness.	[9]
Irritation	May cause irritation to the eyes, skin, and respiratory tract.	[10]
Handling	Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, mist, or vapor. Wear appropriate personal protective equipment (PPE).	[10] [11]
PPE	Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory.	[10] [11]
Storage	Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.	[10] [12]
Fire Hazard	During a fire, hazardous gases such as nitrogen oxides, sulfur oxides, and hydrogen thiocyanate/cyanide may be formed.	[10]

Disposal	Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.	[11][12]
----------	---	----------

Self-Validating Protocol Note: Every synthesis should be preceded by a thorough review of the SDS for all reactants and solvents. A small-scale trial run is recommended to validate the procedure and identify any potential issues before scaling up. Post-synthesis, the identity and purity of the product must be rigorously confirmed by the analytical methods described in Section 2 to ensure the integrity of subsequent experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Diverse Applications and Potential Hazards of Sodium Thiocyanate_Chemicalbook [chemicalbook.com]
- 10. accomn.com [accommn.com]
- 11. redox.com [redox.com]

- 12. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [2-(4-Methylphenyl)-2-oxoethyl thiocyanate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586648#2-4-methylphenyl-2-oxoethyl-thiocyanate-cas-number\]](https://www.benchchem.com/product/b1586648#2-4-methylphenyl-2-oxoethyl-thiocyanate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com